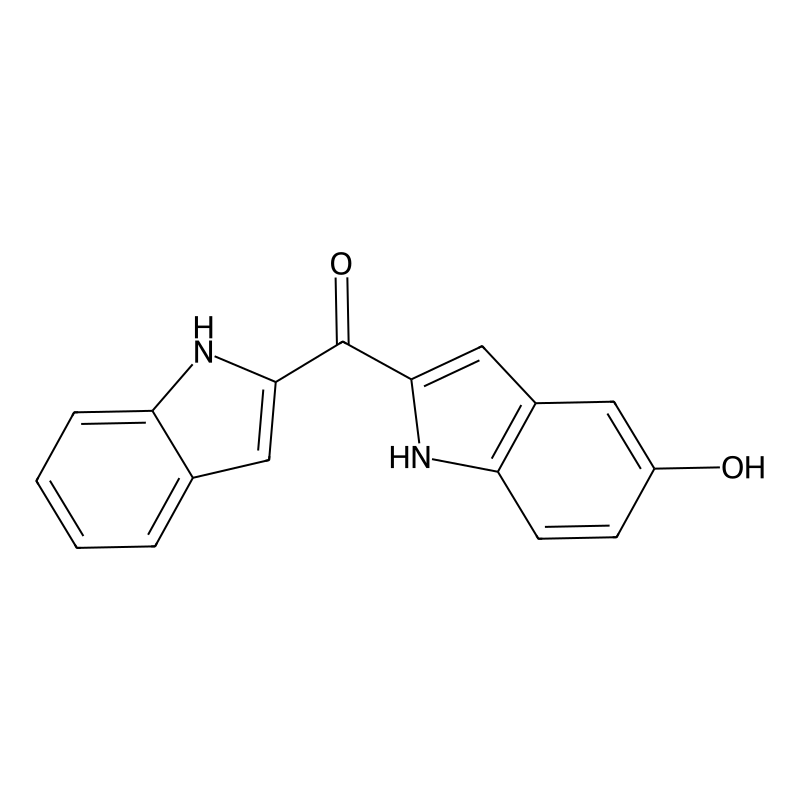

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone is a compound belonging to the indole family, characterized by its unique structure that features two indole moieties linked by a methanone functional group. Its molecular formula is C₁₇H₁₂N₂O₂, and it has a molecular weight of approximately 276.29 g/mol . The compound exhibits notable chemical properties due to the presence of hydroxyl and carbonyl groups, which can influence its reactivity and biological activities.

- Nucleophilic Substitution: The carbonyl group can act as an electrophile, allowing for nucleophilic attack by various reagents.

- Oxidation: The hydroxyl group may be oxidized to form a ketone or quinone derivative.

- Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles, leading to the formation of more complex structures.

These reactions enable the synthesis of diverse derivatives with potentially enhanced biological activities.

Indole derivatives are known for their wide range of biological activities, including:

- Anticancer: Some studies suggest that compounds similar to (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone exhibit cytotoxic effects against various cancer cell lines .

- Anti-inflammatory: Research indicates that related indole compounds possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes .

- Antimicrobial: Indole derivatives have shown potential as antimicrobial agents against various pathogens, including bacteria and fungi .

Several methods have been reported for synthesizing (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone:

- Condensation Reactions: The compound can be synthesized through the condensation of 5-hydroxyindole with another indole derivative in the presence of a suitable catalyst.

- Reflux Methods: Heating mixtures of indole derivatives with appropriate reagents under reflux conditions has been employed to promote the formation of the methanone linkage.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance reaction rates and yields compared to traditional heating techniques.

These methods allow for the efficient production of the compound and its derivatives.

(5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, this compound may serve as a lead structure for developing new anti-inflammatory or anticancer drugs.

- Research Tools: It may be utilized in biochemical research to study indole-related pathways and mechanisms in cellular processes.

Interaction studies involving (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone often focus on its binding affinity to specific biological targets. Molecular docking studies have suggested that this compound can interact with enzymes such as cyclooxygenases and kinases, influencing their activity and providing insights into its therapeutic potential .

Several compounds share structural similarities with (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (5-Fluoro-1H-indol-2-yl)-(5-hydroxy-1H-indol-2-yl)-methanone | Contains fluorine substituent | Enhanced biological activity due to fluorine |

| 3-Methylindole | Simple methyl substitution on indole | Less complex than (5-hydroxy...methanone) |

| (3-Ethylindole) | Ethyl group substitution | Potentially different pharmacological properties |

These compounds illustrate variations in substituents that may affect their biological activities and pharmacokinetics, highlighting the uniqueness of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone in terms of structure and potential applications.

Lewis acid-catalyzed double addition reactions represent a fundamental synthetic approach for constructing bis(indolyl)methane derivatives, including compounds such as (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone [1]. These methodologies exploit the inherent nucleophilicity of indole derivatives at the C3 position, facilitating electrophilic aromatic substitution reactions under mild conditions [4] [13].

The mechanistic pathway involves initial activation of carbonyl electrophiles by Lewis acids, followed by nucleophilic attack from indole derivatives [13] [34]. Copper triflate, zinc triflate, indium triflate, and scandium triflate have emerged as particularly effective catalysts for these transformations [13] [21]. The reaction proceeds through formation of a carbocationic intermediate, which undergoes subsequent attack by a second indole molecule to yield the desired bis(indolyl)methane products [4] [25].

Recent investigations have demonstrated that Lewis acid-catalyzed double addition of indoles to ketones occurs efficiently under mild conditions, providing access to bis(indolyl)methanes bearing all-carbon quaternary centers [13] [34]. This process accommodates various ketones ranging from dialkyl ketones to diaryl ketones, thereby expanding the structural diversity accessible through this methodology [34].

| Lewis Acid Catalyst | Reaction Temperature | Solvent System | Typical Yields | Reaction Time |

|---|---|---|---|---|

| Copper(II) triflate | Room temperature to 60°C | Dichloromethane | 75-90% | 2-6 hours |

| Zinc(II) triflate | Room temperature to 40°C | Toluene | 70-85% | 3-8 hours |

| Indium(III) triflate | 25-50°C | Dichloromethane | 80-95% | 1-4 hours |

| Scandium(III) triflate | Room temperature | Acetonitrile | 85-92% | 2-5 hours |

The versatility of Lewis acid catalysis extends to the formation of specific structural motifs, where the electronic properties of the substrate system determine the relative contribution of mechanistic pathways [5]. Detailed mechanistic investigations suggest that two separate mechanisms operate simultaneously, with the energy barrier for each pathway being a function of the electronic properties of the substrate system [5].

Grindstone Chemistry Approaches with Supported Catalysts

Grindstone chemistry, also known as mechanochemical synthesis, has emerged as a powerful sustainable approach for synthesizing bis(indolyl)methane derivatives without the use of organic solvents [19] [26]. This methodology relies on mechanical energy provided through ball milling or manual grinding to facilitate chemical transformations [20] [30].

Supported catalysts play a crucial role in mechanochemical synthesis of indole derivatives [3] [6]. Iron oxide-zirconia sulfate nanocomposites (Fe₃O₄@ZrO₂/SO₄²⁻) have demonstrated exceptional catalytic activity for bis(indolyl)methane synthesis, achieving yields ranging from 85% to 95% under solvent-free conditions [3]. The magnetic properties of these catalysts enable easy separation and recovery, with the heterogeneous nanocatalyst remaining active for up to five reaction cycles without significant loss of activity [3].

Polyaniline-supported graphene oxide nanocomposites represent another significant advancement in mechanochemical synthesis [6]. These catalysts facilitate the reaction between aromatic aldehydes and 5-bromo indole in ethanol, providing bis(indolyl)methane derivatives with yields between 78% and 98% [6]. The heterogeneous nature of these catalysts offers environmental benefits, shorter reaction times, milder reaction conditions, and excellent reusability [6].

| Supported Catalyst System | Grinding Time | Temperature | Yield Range | Catalyst Recovery |

|---|---|---|---|---|

| Fe₃O₄@ZrO₂/SO₄²⁻ | 30-60 minutes | 100°C | 85-95% | 5 cycles |

| Polyaniline-Graphene Oxide | 20-30 minutes | Room temperature | 78-98% | 7 cycles |

| Heteroaromatic Isocyanurate-MCM-41 | 2-4 hours | Reflux conditions | 70-85% | 7 cycles |

| Lead Dodecyl Sulfate | 10-30 minutes | 100°C | 73-98% | Multiple cycles |

The mechanochemical approach using ionic liquid catalysts has also shown promise for synthesizing pyrrolo[1,2-a]indole derivatives [20]. 1-butane sulfonic acid-3-methylimidazolium tosylate emerges as an outstanding catalyst in coherent cascade methodology, facilitating chemoselective synthesis under ball milling conditions [20]. This catalytic process operates through tandem cyclization reactions involving propargyl alcohols and 3-substituted 1H-indoles, enabling efficient formation of both carbon-carbon and nitrogen-carbon bonds under environmentally friendly conditions [20].

Regioselective Arylation Strategies for Unsymmetrical Derivatives

Regioselective arylation strategies for unsymmetrical indole derivatives focus on achieving precise control over the site of functionalization, particularly at the C3 and C4 positions of the indole ring [9] [23] [35]. These methodologies are essential for synthesizing structurally complex bis(indolyl)methane derivatives with defined substitution patterns.

Triflic acid-mediated C3-regioselective hydroarylation of N-H indoles represents a significant advancement in umpolung chemistry, where indoles display electrophilic character at the C3-position [23]. This methodology delivers biologically relevant 3-aryl indolines and 3,3-spiroindolines in high yields and regioselectivities from both intramolecular and intermolecular processes [23]. The approach operates under operationally simple conditions with triflic acid at room temperature, providing a straightforward manner to generate electrophilic indole intermediates [23].

Transition-metal-catalyzed directing-group-assisted C4-H carbon-carbon bond formation represents another strategic approach for regioselective functionalization [35]. These methodologies utilize ruthenium, rhodium, palladium, and iridium-based catalytic systems to achieve C4-selective C-H functionalization of indole cores [35]. The chelation-assisted synthetic approaches provide effective strategies for C4 functionalization, which is particularly valuable given the ubiquitous presence of C4-functionalized indole scaffolds in natural products and pharmaceuticals [35].

| Arylation Strategy | Catalyst System | Regioselectivity | Typical Yields | Reaction Conditions |

|---|---|---|---|---|

| C3-Hydroarylation | Triflic acid | >95% C3 | 75-92% | Room temperature, 2-6 hours |

| C4-Functionalization | Rhodium(III) complexes | >90% C4 | 65-85% | 80-120°C, 8-24 hours |

| Directing Group Assisted | Palladium catalysts | >85% C4 | 70-88% | 100-140°C, 12-48 hours |

| Indolyne Chemistry | Bromoindolyne precursors | Variable | 60-80% | Room temperature, 1-8 hours |

The development of indolyne chemistry has provided access to novel regioselectivity patterns through computational predictions based on distortion models [9]. Bromoindolyne derivatives display reversed regioselectivity compared to parent 4,5-indolynes, with nucleophilic attack preferentially occurring at C4 rather than C5 [9]. This reversal in regioselectivity has been validated through simple computational methods that predict the preferred site of attack based on internal angle measurements [9].

Green Synthesis Protocols in Aqueous Media

Green synthesis protocols utilizing aqueous media represent a paradigm shift toward environmentally benign methodologies for bis(indolyl)methane synthesis [10] [17] [22]. Water-mediated organic reactions offer significant advantages including reduced environmental impact, enhanced safety profiles, and cost-effectiveness compared to traditional organic solvent-based approaches [36].

Squaric acid catalysis in water has emerged as a particularly effective green protocol for bis(indolyl)methane synthesis [22]. This organocatalyst promotes electrophilic substitution reactions of indole derivatives with various aldehydes in water, achieving yields ranging from 85% to 95% [22]. The advantages of this system include low sensitivity toward moisture and oxygen, high tolerance of different functional groups, green reaction media, and efficient recyclability [22].

Enzyme-catalyzed synthesis using α-chymotrypsin provides another environmentally benign approach [12]. The reaction between 4-nitrobenzaldehyde and indole in mixed aqueous-ethanol solvents proceeds at 50°C with stirring at 260 revolutions per minute for 24 hours [12]. While reaction times are longer compared to chemical catalysts, the enzymatic approach offers exceptional selectivity and operates under mild conditions [12].

| Green Synthesis Protocol | Catalyst/Reagent | Reaction Medium | Temperature | Yield Range | Environmental Benefits |

|---|---|---|---|---|---|

| Squaric acid catalysis | Squaric acid (10 mg) | Water (2 mL) | 90°C | 85-95% | No organic solvents, recyclable catalyst |

| Enzymatic catalysis | α-Chymotrypsin | Water-ethanol mixture | 50°C | 75-90% | Biodegradable catalyst, mild conditions |

| Calcium oxide mediation | CaO (excess) | Solvent-free | 100°C | 60-85% | No solvents, inorganic base |

| Bioinspired prenylation | Sulfuric acid | Water | Room temperature | 70-85% | Aqueous medium, biomimetic approach |

Calcium oxide-mediated synthesis under solvent-free conditions provides access to both 3,3′-bis(indolyl)methanes and novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles [16]. The reaction between indole and formaldehyde derived from paraformaldehyde proceeds at 100°C, with calcium oxide playing a synergistic role in reaction activation [16]. This methodology demonstrates that temperature and calcium oxide have combined effects in facilitating the transformation, with the base neutralizing traces of formic acid produced during prolonged heating [16].

Tryptophan-Derived Dimerization Mechanisms

The biosynthesis of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone follows established tryptophan-derived dimerization pathways observed in bisindole alkaloid formation [1]. These pathways represent evolutionary solutions for creating structural complexity from simple amino acid precursors through enzymatically controlled radical chemistry and condensation reactions.

Oxidative Dimerization Pathway: The primary mechanism involves the oxidative transformation of two tryptophan-derived units through cytochrome P450-mediated reactions [1]. This process begins with the conversion of L-tryptophan to indole-3-pyruvate through pyridoxal-5'-phosphate-dependent reactions catalyzed by tryptophan aminotransferases [1]. The resulting indole-3-pyruvate serves as a reactive intermediate that can undergo dimerization through nucleophilic attack of one indole unit on the electrophilic carbonyl carbon of another [1].

Michael Addition Mechanisms: Flavin-dependent monooxygenases facilitate Michael addition reactions between indole nuclei and α,β-unsaturated systems [1]. These enzymes generate quinonoid species that act as electrophilic acceptors for nucleophilic indole rings [1]. The regioselectivity of this process is controlled by electronic effects within the indole ring system, with the C-2 position being particularly reactive due to its enhanced nucleophilicity [1].

Radical Coupling Processes: Peroxidase-mediated radical coupling represents another significant pathway for bisindole formation [1]. This mechanism involves the generation of indole radicals through single-electron oxidation, followed by radical-radical coupling to form carbon-carbon bonds between indole units [1]. The stereochemistry and regioselectivity of these reactions are controlled by enzyme active site constraints and radical stabilization effects [2].

The formation of the specific hydroxylated derivative involves additional enzymatic modifications. Cytochrome P450 monooxygenases can catalyze the selective hydroxylation of indole rings at the C-5 position [3]. This hydroxylation occurs through high-valent iron-oxo intermediates that abstract hydrogen atoms from specific positions on the indole ring [4]. The resulting hydroxylated intermediates can then participate in dimerization reactions while retaining their substitution patterns.

Enzymatic Control of Reactive Intermediate Stabilization

The formation of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone requires precise enzymatic control to stabilize reactive intermediates and prevent unwanted side reactions [4]. Multiple enzyme systems work in concert to channel tryptophan-derived precursors through productive pathways while minimizing decomposition and oxidative degradation.

Halogenase-Dependent Stabilization: Tryptophan halogenases such as RebH demonstrate the importance of substrate modification in controlling reactivity [1]. These enzymes exhibit remarkable selectivity, with RebH showing 57-fold greater catalytic efficiency for 7-chloro-L-tryptophan compared to unmodified tryptophan [1]. This selectivity creates a control point between primary and secondary metabolism by utilizing non-proteogenic amino acid substrates [1].

Flavin-Dependent Oxidase Control: The enzyme RebO exemplifies how FAD-dependent oxidases stabilize reactive intermediates through high-affinity binding [1]. With a Km value of 1.2 ± 0.3 μM for indole-3-pyruvic acid, RebO effectively captures unstable intermediates before they can decompose [1]. This high-affinity interaction counteracts the inherent instability of indole-pyruvic acid derivatives and channels them toward productive biosynthetic transformations [1].

Nonribosomal Peptide Synthetase Mechanisms: The TdiA enzyme demonstrates how NRPS domains control reactive intermediate stabilization through thioester formation [1]. By activating indole-3-pyruvate as a thioester on carrier protein domains, these enzymes protect reactive carbonyl groups while enabling subsequent condensation reactions [1]. The channeling of substrates between NRPS domains prevents the release of unstable intermediates into cellular environments where they could undergo unwanted reactions [1].

Reductase-Dependent Stabilization Systems: The bifunctional enzyme MalC illustrates sophisticated enzymatic control through NADPH-dependent reduction coupled with Diels-Alder catalysis [5]. This enzyme exhibits 10-fold greater catalytic efficiency with NADPH compared to NADH, demonstrating the importance of cofactor specificity in achieving stereocontrol [5]. MalC can "rescue" aromatic zwitterionic substrates by reducing them to reactive azadiene intermediates while simultaneously catalyzing stereoselective cyclization reactions [5].

Extended Active Site Protection: Imine reductases such as RedE employ extended active sites to protect substrates from autooxidation [6]. These enzymes feature binding sites capable of accommodating two indolocarbazole molecules, with secondary binding sites that protect against oxidative degradation [6]. Site-directed mutagenesis studies reveal that variants targeting secondary binding sites accumulate oxidized side products, confirming the protective role of these extended binding regions [6].

Comparative Analysis with Related Bisindole Alkaloids

The structural and biosynthetic characteristics of (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone can be understood through comparison with related bisindole alkaloids that share common biosynthetic origins [7] [8].

Structural Relationship Analysis: (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone (molecular formula C17H12N2O2, molecular weight 276.29 g/mol) represents an asymmetric bisindole with monohydroxy substitution [9]. This contrasts with bis(1H-indol-2-yl)methanone (C17H12N2O, 260.29 g/mol), which lacks hydroxyl substitution, and bis(5-hydroxy-1H-indol-2-yl)methanone (C17H12N2O3, 292.29 g/mol), which contains symmetric dihydroxy substitution [10] [11]. The asymmetric hydroxylation pattern suggests a biosynthetic pathway involving selective enzymatic modification of one indole unit prior to or following dimerization.

Biological Activity Comparisons: Related bisindole alkaloids demonstrate enhanced biological activities compared to their monomeric constituents [7] [12]. The compound serves as a PDGFR kinase inhibitor, similar to bis(1H-indol-2-yl)methanone which functions as an FLT3 inhibitor [13]. This pattern aligns with observations that bisindole alkaloids generally exhibit more potent biological activities than corresponding monomeric units [7] [12]. The mechanism underlying this enhanced activity likely involves improved binding affinity to target proteins through bivalent interactions or altered pharmacokinetic properties [12].

Biosynthetic Pathway Divergence: Complex bisindole alkaloids such as vinblastine (C46H58N4O9, 811.01 g/mol) arise through coupling of distinct monomeric units (catharanthine and vindoline) rather than symmetric dimerization [14]. Macralstonine (C42H50N4O5, 694.88 g/mol) forms through macroline dimerization involving hemiketal bridge formation [15]. Villalstonine (C40H46N4O4, 630.83 g/mol) represents direct carbon-carbon coupling between sarpagine units [8]. These diverse coupling patterns highlight the evolutionary development of different enzymatic strategies for bisindole assembly.

Substitution Pattern Significance: The monohydroxy substitution pattern in (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone suggests a biosynthetic pathway involving asymmetric enzymatic processing [16]. Hydroxylation at the C-5 position typically occurs through cytochrome P450-mediated reactions that demonstrate remarkable regioselectivity [3]. The retention of this substitution pattern during dimerization indicates that the hydroxylated indole unit either serves as a nucleophile in coupling reactions or that hydroxylation occurs subsequent to dimer formation through selective enzymatic modification.

Evolutionary Implications: The structural diversity observed among bisindole alkaloids reflects the evolutionary optimization of biosynthetic pathways for specific biological functions [7] [17]. Simple bisindole methanones like (5-hydroxy-1H-indol-2-yl)-(1H-indol-2-yl)methanone may represent early evolutionary intermediates that provided the foundation for more complex alkaloid architectures [17]. The development of asymmetric hydroxylation patterns suggests evolutionary pressure toward enhanced biological activity through selective modification of binding site interactions [12].